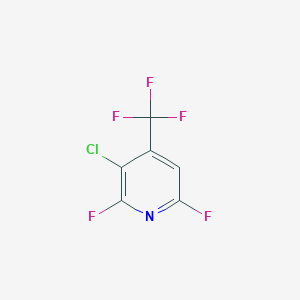

2,6-Difluoro-3-chloro-4-(trifluoromethyl)pyridine

Description

2,6-Difluoro-3-chloro-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative with a molecular formula of C₆HClF₅N (molecular weight: 218.5 g/mol). Its structure features fluorine atoms at positions 2 and 6, a chlorine atom at position 3, and a trifluoromethyl (-CF₃) group at position 3. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in agrochemical and pharmaceutical research . This compound is commercially available as a specialty chemical, as indicated in product catalogs .

Properties

Molecular Formula |

C6HClF5N |

|---|---|

Molecular Weight |

217.52 g/mol |

IUPAC Name |

3-chloro-2,6-difluoro-4-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C6HClF5N/c7-4-2(6(10,11)12)1-3(8)13-5(4)9/h1H |

InChI Key |

ZMJLUWZDJQGOOP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(N=C1F)F)Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2,6-Difluoro-3-chloro-4-(trifluoromethyl)pyridine typically involves:

- Starting from chlorinated or fluorinated pyridine derivatives.

- Selective substitution of chlorine atoms by fluorine using alkali metal fluorides.

- Introduction or retention of the trifluoromethyl group at the 4-position.

- Controlled reaction conditions to avoid over-fluorination or degradation.

Given the complexity of the molecule, multi-step synthesis is often required, combining halogen exchange and functional group transformations.

Summary Table 1: Fluorination Reaction Parameters

| Parameter | Typical Range / Conditions | Notes |

|---|---|---|

| Solvent | Dimethyl sulfoxide (DMSO), Sulfolane | Polar aprotic solvents preferred |

| Temperature | 160°C – 250°C (optimal 180-190°C) | Higher temps increase rate but risk degradation |

| Pressure | Atmospheric to slightly elevated | To manage volatility of product |

| Fluoride Source | Potassium fluoride (KF) | Stoichiometric or slight excess |

| Reaction Time | 15 – 30 hours | Depends on temperature and solvent |

| Catalyst/Initiator | None or minimal (ethylene glycol) | Avoided to reduce side reactions |

Preparation of 2-Chloro-4-(trifluoromethyl)pyridine Intermediate

The trifluoromethyl group at the 4-position is introduced or retained through specific synthetic steps involving:

- Reaction of vinyl ethers with trifluoroacetic anhydride in the presence of acid-binding agents to form trifluoromethylated intermediates.

- Subsequent transformations with phosphonate esters and ammonium acetate to build the pyridine ring with the trifluoromethyl substituent.

- Final chlorination to yield 2-chloro-4-(trifluoromethyl)pyridine.

This method offers relatively mild conditions, high yields, and stable intermediates suitable for scale-up.

Reduction-Dechlorination of Trichlorinated Pyridine Derivatives

An alternative approach involves:

- Starting from 2,3,6-trichloro-5-trifluoromethylpyridine as a raw material.

- Performing catalytic hydrogenation in a lower aliphatic alcohol solvent (e.g., methanol) with a palladium catalyst supported on activated carbon.

- Reaction conditions include:

- Temperature: -10°C to 65°C (typical around 15°C).

- Hydrogen pressure: 0.1 to 2.0 MPa (1 atm typical).

- Time: 4 to 24 hours (commonly 16 hours).

- The process achieves selective reduction of chlorine atoms, yielding 2-chloro-3-trifluoromethylpyridine derivatives with high purity (>98%) and selectivity (~95%).

- Post-reaction purification involves filtration, vacuum distillation at ~100°C under reduced pressure (~0.08 MPa), and separation of unreacted materials.

This method is advantageous for resource utilization of trichlorinated byproducts and has industrial scalability.

Summary Table of Preparation Routes

| Preparation Step | Starting Material | Key Reagents/Catalysts | Conditions | Outcome/Notes |

|---|---|---|---|---|

| Fluorination of chloropyridines | 2,6-Dichloropyridine or 2-chloro-6-fluoropyridine | Potassium fluoride (KF) | DMSO or sulfolane, 180-190°C, 15-30 h | High yield (~90%), avoids HF, careful distillation needed |

| Trifluoromethylation and chlorination | Vinyl n-butyl ether, trifluoroacetic anhydride | Acid-binding agents, trimethylphosphonoacetate, ammonium acetate | Mild conditions, protective atmosphere | Stable intermediates, high yield, scalable |

| Catalytic hydrogenation/dechlorination | 2,3,6-Trichloro-5-trifluoromethylpyridine | Palladium on activated carbon catalyst | Methanol solvent, 15°C, 0.1 MPa H2, 16 h | High purity (>98%), high selectivity (~95%) |

This comprehensive analysis of preparation methods for This compound provides a foundation for further research and industrial application, emphasizing efficient, selective, and scalable synthetic strategies.

Sources:

- Patent CN112159350A: Preparation method of 2-chloro-3-trifluoromethylpyridine via catalytic hydrogenation of trichlorinated intermediates.

- Patent US4071521A: Improved process for making 2,6-difluoropyridine from chloropyridines and potassium fluoride in DMSO.

- Patent CN116425671A: Synthesis method of 2-chloro-4-(trifluoromethyl)pyridine involving trifluoroacetic anhydride and phosphonate chemistry.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,6-difluoro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) under basic conditions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.

Scientific Research Applications

Agrochemical Applications

The most prominent application of 2,6-Difluoro-3-chloro-4-(trifluoromethyl)pyridine lies in its use as an intermediate in the synthesis of herbicides. The trifluoromethyl group enhances the biological activity and selectivity of compounds derived from this pyridine derivative.

- Herbicides : Compounds containing the trifluoromethyl pyridine moiety have been developed as herbicides due to their effectiveness in controlling various weeds. For instance, derivatives such as Fluazifop-butyl have been commercialized and are used to protect crops from pests . The incorporation of fluorine atoms in these compounds often results in improved herbicidal properties compared to non-fluorinated analogs.

Pharmaceutical Applications

The pharmaceutical industry also utilizes this compound for the development of novel therapeutic agents.

- Drug Development : The compound serves as a key intermediate in synthesizing various drugs. Its derivatives have shown potential as tissue-selective androgen receptor modulators (SARMs), which are significant in treating conditions such as prostate cancer . The unique properties imparted by the trifluoromethyl group enhance the pharmacological profile of these compounds, making them valuable in drug formulations.

Synthetic Chemistry

In synthetic chemistry, this compound is used to create complex organic molecules through various chemical reactions.

- Reactivity and Functionalization : The presence of multiple halogens on the pyridine ring allows for regioselective functionalization. Studies have demonstrated that this compound can undergo nucleophilic aromatic substitution reactions effectively, leading to the formation of diverse derivatives with tailored functionalities .

Case Studies and Research Findings

Several case studies highlight the utility of this compound:

Mechanism of Action

The mechanism of action of 3-chloro-2,6-difluoro-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s ability to interact with biological molecules through hydrogen bonding and other non-covalent interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 2,6-Difluoro-3-chloro-4-(trifluoromethyl)pyridine with analogous pyridine derivatives:

Key Observations :

- Electronic Effects: The trifluoromethyl group in the target compound significantly increases electron-withdrawing character compared to amino or aryl groups in analogs . This enhances resistance to nucleophilic attack, making it more stable under acidic conditions.

- Lipophilicity: The -CF₃ group elevates logP values (a measure of lipophilicity) relative to dichloro or amino-substituted pyridines, favoring membrane permeability in bioactive molecules .

- Synthetic Complexity : The target compound’s synthesis likely requires sequential halogenation and trifluoromethylation steps, whereas analogs like 6-Chloro-3-fluoro-N-(4-fluorophenyl)pyridin-2-amine are synthesized via Pd-catalyzed cross-coupling .

Research Findings

- Synthetic Challenges : The introduction of multiple halogens and a trifluoromethyl group on pyridine requires precise control to avoid side reactions, unlike simpler derivatives like 2,6-Dichlorotoluene .

- Biological Activity: Pyridines with trifluoromethyl groups (e.g., the target compound) show superior pest control efficacy compared to non-fluorinated analogs, as seen in patents for insecticides .

Biological Activity

2,6-Difluoro-3-chloro-4-(trifluoromethyl)pyridine is a compound of significant interest in the fields of medicinal chemistry and agrochemicals due to its unique structural features and biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C7H2ClF5N

- Molecular Weight: 225.54 g/mol

The synthesis typically involves the reaction of pyridine derivatives with fluorinating agents and chlorinating agents under controlled conditions. Specific synthetic routes may vary based on desired yields and purity levels.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of trifluoromethylpyridine derivatives. For instance, a series of trifluoromethylpyridine amide derivatives demonstrated significant antibacterial activity against various strains. The results from a study are summarized in the following table:

| Compound | Concentration (mg/L) | Antibacterial Activity (%) |

|---|---|---|

| E1 | 100 | 40 ± 1.2 |

| E2 | 50 | 26 ± 0.3 |

| F1 | 100 | 41 ± 1.9 |

| F2 | 50 | 33 ± 1.6 |

These findings indicate that modifications in the pyridine structure can enhance antibacterial efficacy, suggesting a promising avenue for developing new antimicrobial agents .

Neuropharmacological Effects

Another area of interest is the neuropharmacological effects of compounds containing trifluoromethyl groups. Some studies have indicated that trifluoromethylpyridines can act as allosteric modulators for neurotransmitter receptors, particularly metabotropic glutamate receptors (mGluRs). These compounds do not exhibit agonist activity but can potentiate receptor activation, which may lead to therapeutic applications in treating neurological disorders .

Case Studies

Case Study: Antimicrobial Efficacy

A specific study investigated the antimicrobial activity of various trifluoromethylpyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited higher efficacy compared to traditional antibiotics, suggesting their potential as alternative therapeutic agents .

Case Study: Neuroactive Properties

In another investigation, a series of trifluoromethylpyridine derivatives were tested for their ability to modulate mGluR5 activity. The study found that specific substitutions on the pyridine ring significantly enhanced the binding affinity and selectivity for mGluR5, indicating a potential for developing new treatments for anxiety and depression .

Applications in Agrochemicals

Trifluoromethylpyridines are not only relevant in pharmaceuticals but also play a crucial role in agrochemicals. For example, compounds like fluazinam have been developed as potent fungicides that exploit the unique properties imparted by trifluoromethyl substitutions. These compounds interfere with respiratory biochemistry in fungi, demonstrating higher efficacy than their non-fluorinated counterparts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Difluoro-3-chloro-4-(trifluoromethyl)pyridine, and how can purity be ensured?

- Methodology :

- Stepwise Halogenation : Begin with a pyridine precursor (e.g., 3-chloro-4-(trifluoromethyl)pyridine) and perform selective fluorination at positions 2 and 6 using fluorinating agents like KF/18-crown-6 under controlled temperatures (80–120°C). Monitor reaction progress via to confirm regioselectivity .

- Purification : Use column chromatography with silica gel (eluent: hexane/ethyl acetate) followed by recrystallization from ethanol to achieve >98% purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral assignments validated?

- Methodology :

- Multinuclear NMR : , , and are critical. For , compare chemical shifts with analogous trifluoromethylpyridines (e.g., δ = -60 to -65 ppm for CF groups) .

- X-ray Crystallography : Resolve ambiguities in substituent positions by growing single crystals via slow evaporation in dichloromethane/hexane. Validate against computational geometry optimizations (DFT) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during the introduction of fluorine substituents?

- Methodology :

- Kinetic Control : Use lower temperatures (e.g., 0–40°C) and sterically hindered bases (e.g., DABCO) to suppress over-fluorination. Monitor intermediates via in-situ IR spectroscopy .

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) for cross-coupling steps to improve selectivity. Compare yields under inert (N) vs. aerobic conditions .

Q. How do electronic effects of fluorine and trifluoromethyl groups influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

- Methodology :

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G**) to map electrostatic potential surfaces. High electron-withdrawing effects of CF and F groups activate the pyridine ring at positions ortho/para to substituents, favoring SNAr at C-3 or C-5 .

- Experimental Validation : React with morpholine or piperidine and quantify regioselectivity via LC-MS. Cross-reference with predicted transition-state energies .

Q. How can contradictory data on synthesis yields (e.g., 40–80%) be resolved across literature reports?

- Methodology :

- Systematic Parameter Variation : Replicate reported methods while varying solvents (DMF vs. acetonitrile), catalysts, and reaction times. Use design-of-experiments (DoE) software to identify critical factors .

- Analytical Cross-Check : Compare purity assessments via integration vs. GC-MS to detect undetected byproducts .

Q. What strategies are effective for scaling up the synthesis while maintaining regiochemical control?

- Methodology :

- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer during fluorination steps. Optimize residence time to prevent decomposition .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of intermediate concentrations .

Application-Driven Questions

Q. How does this compound serve as a precursor for agrochemical or pharmaceutical active ingredients?

- Methodology :

- Derivatization Pathways : React with thiols or amines to generate sulfonylurea herbicides or kinase inhibitors. For example, coupling with 2-aminothiazole via Buchwald-Hartwig amination .

- Bioactivity Screening : Test derivatives in vitro against target enzymes (e.g., acetylcholinesterase for insecticides) using fluorescence-based assays .

Q. What are the challenges in achieving enantioselective functionalization of this compound for chiral drug synthesis?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.